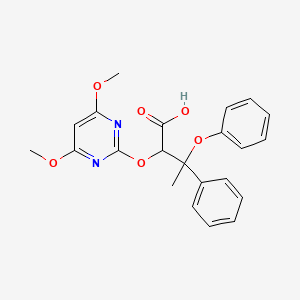

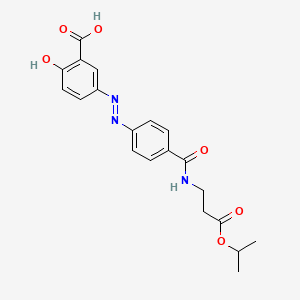

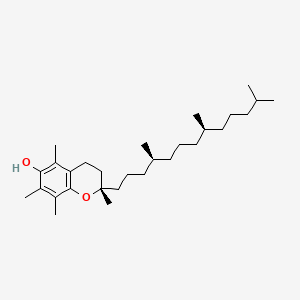

2-Hydroxy-5-((4-(((3-isopropoxy-3-oxopropyl)amino)carbonyl)phenyl)azo)benzoic acid, (E)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of azo-benzoic acids, including compounds similar to 2-Hydroxy-5-((4-(((3-isopropoxy-3-oxopropyl)amino)carbonyl)phenyl)azo)benzoic acid, (E)-, typically involves diazotization reactions followed by azo coupling processes. A study by Baul et al. (2009) elaborates on the synthesis and characterization of related azo-benzoic acids using NMR, UV-VIS, and IR spectroscopy, alongside density functional theory (DFT) for molecular optimization (Baul, Das, Chandra, Mitra, & Pyke, 2009).

Molecular Structure Analysis

Molecular structure analysis of azo compounds reveals insights into their tautomeric forms, bond lengths, and spatial arrangements. Techniques such as X-ray diffraction and DFT calculations provide detailed information on the geometries of these compounds. For instance, Yatsenko and Paseshnichenko (2014) discuss the crystal structures of similar azo compounds, emphasizing the conformations and intermolecular interactions within their crystalline states (Yatsenko & Paseshnichenko, 2014).

Chemical Reactions and Properties

Azo compounds undergo various chemical reactions, including azo-hydrazone tautomerism and acid-base dissociation, dependent on the solvent and pH conditions. The study by Baul et al. (2009) provides insights into these equilibria and their dependence on external factors (Baul et al., 2009).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- The compound has been involved in studies concerning the synthesis and characterization of azo-benzoic acids. For example, research by Baul et al. (2009) demonstrated the use of spectroscopic techniques such as 1H, 13C NMR, UV–VIS, and IR to confirm the structures of azo-benzoic acids, including variants of the compound (Baul et al., 2009).

Electrochemical Studies

- The compound has been the subject of electrochemical studies, such as those by Mandić et al. (2004), investigating the electrochemical reduction of azo-benzoic acids. This research provides insights into the behavior of these compounds in different pH conditions and the role of substituents in their electrochemical properties (Mandić et al., 2004).

Photophysical Characterisation

- Studies like the one by Raju et al. (2016) have explored the photophysical characteristics of benzo[a]phenoxazinium chlorides, including compounds similar to the subject compound, revealing insights into their acid-base equilibrium and photostability in different media (Raju et al., 2016).

Crystal Structure Analysis

- The crystal structures of related azo-benzoic acids have been determined using single-crystal X-ray diffraction, providing valuable information on their molecular arrangements and interactions, as researched by Yatsenko et al. (2014) (Yatsenko et al., 2014).

Eigenschaften

IUPAC Name |

2-hydroxy-5-[[4-[(3-oxo-3-propan-2-yloxypropyl)carbamoyl]phenyl]diazenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O6/c1-12(2)29-18(25)9-10-21-19(26)13-3-5-14(6-4-13)22-23-15-7-8-17(24)16(11-15)20(27)28/h3-8,11-12,24H,9-10H2,1-2H3,(H,21,26)(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIWYAAWJFZDML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCNC(=O)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-5-((4-(((3-isopropoxy-3-oxopropyl)amino)carbonyl)phenyl)azo)benzoic acid, (E)- | |

CAS RN |

1346606-13-0 |

Source

|

| Record name | 2-Hydroxy-5-((4-(((3-isopropoxy-3-oxopropyl)amino)carbonyl)phenyl)azo)benzoic acid, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346606130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HYDROXY-5-((4-(((3-ISOPROPOXY-3-OXOPROPYL)AMINO)CARBONYL)PHENYL)AZO)BENZOIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK3V0374YQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

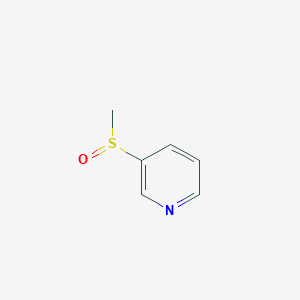

![2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine](/img/structure/B1146290.png)